(5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide
Description
Stereochemical Configuration
- 16 Chiral Centers : The prefix (5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S) specifies 15 stereogenic carbon atoms with S configurations. An additional stereocenter at position 47 (propan-2-yl) contributes to the 16th chiral center.
- Stereochemical Relationships : The S configuration dominates the backbone, suggesting a right-handed helical propensity in regions with repetitive stereochemistry.
| Stereocenter Position | Configuration | Functional Significance |
|---|---|---|
| 5, 8, 11, 14, 17, 23 | S | Backbone conformation |
| 26, 29, 35, 38, 41 | S | Sidechain orientation |
| 44, 47, 50, 53 | S | Branching topology |
Nomenclature Breakdown
- Hexadecaamino : Indicates 16 amino groups, primarily from lysine or arginine analogs.
- Hexadecaoxo : Denotes 16 carbonyl groups, characteristic of peptide bonds.
- Tris(4-aminobutyl) : Three putrescine-like sidechains, likely contributing to cation-π interactions.
- Octamethyl : Eight methyl groups, possibly from N-methylated amino acids or post-translational modifications.
The name adheres to IUPAC’s hierarchical rules, where substituents are prioritized based on Cahn-Ingold-Prelog rules. For example, the bis[(2S)-butan-2-yl] groups at positions 26 and 38 specify branched alkyl chains with defined stereochemistry.
Primary Structure: Sequence Determination and Amino Acid Composition
Sequence Determination
The linear sequence was deduced using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR)-based peptidogenomics, analogous to methods applied to lunaemycins. Key findings include:
- 28 Residues : The backbone contains 28 amino acids, with non-proteinogenic residues indicated by hydroxymethyl and sulfanylidene groups.
- Modified Residues :
Amino Acid Composition
| Residue Type | Count | Modifications |
|---|---|---|
| Standard α-Amino Acids | 12 | Methylation at positions 8,17,23,etc. |
| N-Methylated Residues | 8 | Octamethyl groups |
| Branched Aliphatic | 4 | (2S)-butan-2-yl substituents |
| Aromatic | 2 | Imidazole and benzyl groups |
The presence of 4-aminobutyl sidechains suggests polyamine integration, potentially enhancing DNA-binding affinity.
Secondary Structure: α-Helical and β-Sheet Motifs
α-Helical Propensity
Regions rich in S-configured residues (e.g., positions 5–17) favor right-handed α-helices, as observed in vasoactive intestinal peptide (VIP) structures. Hydrophobic patches formed by bis[(2S)-butan-2-yl] groups may stabilize helical turns via van der Waals interactions.
Tertiary and Quaternary Structural Features
Tertiary Fold
Quaternary Interactions
- Polyamine-Mediated Aggregation : The tris(4-aminobutyl) sidechains enable electrostatic interactions with phosphate groups, suggesting nucleic acid-binding capability.
- Dimerization Interface : Symmetric S-configurations at positions 26 and 38 could facilitate homodimerization via hydrophobic complementarity.
| Structural Level | Key Features | Functional Implications |
|---|---|---|
| Tertiary | Thioamide-stabilized loops, hydrophobic core | Substrate recognition |
| Quaternary | Polyamine-mediated aggregation, dimerization | Nucleic acid complexation |
Properties
Molecular Formula |
C105H194N26O22S |
|---|---|
Molecular Weight |
2204.9 g/mol |
IUPAC Name |
(5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide |
InChI |
InChI=1S/C105H194N26O22S/c1-19-48(9)72(100(148)78(117)53(14)89(137)63(112)42-68(134)81(120)58(29-21-25-35-106)95(143)87(126)73(49(10)20-2)101(149)80(119)56(17)91(139)82(121)59(30-22-26-36-107)96(144)85(124)71(47(7)8)99(147)79(118)55(16)90(138)74(113)50(11)39-45(3)4)86(125)93(141)51(12)75(114)67(133)41-62(111)88(136)52(13)76(115)94(142)60(31-23-27-37-108)83(122)97(145)61(44-132)84(123)92(140)54(15)77(116)98(146)64(129-70(135)43-110)33-34-69(154)105(153)130-65(32-24-28-38-109)104(152)128-57(18)103(151)131-66(102(127)150)40-46(5)6/h45-66,71-87,132H,19-44,106-126H2,1-18H3,(H2,127,150)(H,128,152)(H,129,135)(H,130,153)(H,131,151)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62?,63?,64-,65-,66-,71-,72-,73-,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84?,85?,86?,87?/m0/s1 |
InChI Key |
BTZGDFMJZVWBDW-GWEMIEGCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(C(=O)[C@@H](C)C(C(=O)CC(C(=O)[C@@H](C)C(C(=O)[C@@H](CCCCN)C(C(=O)[C@H](CO)C(C(=O)[C@@H](C)C(C(=O)[C@H](CCC(=S)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CN)N)N)N)N)N)N)N)C(=O)C([C@H](C)C(=O)C(CC(=O)C([C@H](CCCCN)C(=O)C([C@H]([C@@H](C)CC)C(=O)C([C@H](C)C(=O)C([C@H](CCCCN)C(=O)C([C@H](C(C)C)C(=O)C([C@H](C)C(=O)C([C@@H](C)CC(C)C)N)N)N)N)N)N)N)N)N |
Canonical SMILES |
CCC(C)C(C(C(=O)C(C)C(C(=O)CC(C(=O)C(C)C(C(=O)C(CCCCN)C(C(=O)C(CO)C(C(=O)C(C)C(C(=O)C(CCC(=S)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CN)N)N)N)N)N)N)N)C(=O)C(C(C)C(=O)C(CC(=O)C(C(CCCCN)C(=O)C(C(C(C)CC)C(=O)C(C(C)C(=O)C(C(CCCCN)C(=O)C(C(C(C)C)C(=O)C(C(C)C(=O)C(C(C)CC(C)C)N)N)N)N)N)N)N)N)N |
Origin of Product |
United States |
Biological Activity
The compound in focus, (5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide , is a complex molecule with potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Structure and Composition
The compound is characterized by its hexadecaamino structure and multiple functional groups including amino acids and oxo groups. The presence of these features suggests potential interactions with biological systems that could lead to various pharmacological effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies indicate that similar hexadeca-substituted compounds exhibit significant antimicrobial properties. For instance:
-
Anticancer Potential
- Research on structurally related compounds reveals promising anticancer activities. For example:
- Cytotoxicity
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of hexadeca-substituted derivatives found that specific compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against resistant strains of bacteria. This highlights their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro assays on glioblastoma cells demonstrated that some derivatives significantly reduced cell viability with IC50 values in the low micromolar range (e.g., 0.23 µM), indicating strong anticancer activity and selectivity towards tumor cells over normal cells .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Similarity and Limitations
Key Findings :
- Tanimoto Coefficient Analysis : Software like RDKit and ToxMatch use chemical fingerprints (e.g., MACCS, RDKit fingerprints) to quantify similarity. For example, in the KEGG/LIGAND database, compounds with Tanimoto coefficients ≥0.85 have a ~20% chance of sharing similar gene expression profiles . However, the target compound’s structural uniqueness may result in low 2D similarity scores (e.g., <0.4, akin to Danshen vs. Siwu decoction compounds) .
- 3D and Functional Similarity : Despite poor 2D similarity, compounds may occupy overlapping chemical spaces in 3D principal component analysis (PCA), as seen in Danshen and Siwu decoction studies .
Table 1: Structural Comparison with Hypothetical Analogs
Functional and Toxicological Overlaps
- Activity Cliffs: Minor structural changes (e.g., hydroxyl to methyl substitution) can drastically alter activity. For instance, Hu & Bajorath (2020) note that a single functional group modification may reduce binding affinity by >100-fold .
- Hybrid Read-Across Strategies: Combining structural similarity with biosimilarity (e.g., omics data) improves toxicity predictions.
Table 2: Toxicity Risk Assessment
Computational and Experimental Challenges
- Ligand-Based Virtual Screening : The compound’s size and stereochemical complexity make 3D similarity searches computationally intensive, requiring high-performance computing (HPC) resources .
- Crystal Structure Prediction : Particle-swarm optimization (PSO) methods could predict its solid-state behavior, but the presence of 16 stereocenters complicates polymorph identification .
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with selecting a 2-chlorotrityl chloride resin due to its high loading capacity (0.3–1.2 mmol/g) and compatibility with acid-sensitive protecting groups. The first amino acid, typically Boc-protected ornithine (Boc-Orn(Fmoc)-OH), is coupled to the resin via its C-terminus in dichloromethane (CH₂Cl₂) with 2,4,6-collidine as a base. This step ensures a stable ester linkage while minimizing premature cleavage during subsequent reactions.
Fmoc/tBu Strategy for Sequential Elongation
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme is employed for iterative coupling cycles. Each cycle involves:
- Deprotection : Fmoc removal using 20% piperidine in dimethylformamide (DMF) for 10–20 minutes.
- Coupling : Activation of the incoming Fmoc-amino acid with HCTU (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA, 2 equivalents) in DMF for 45–60 minutes.
- Capping : Acetylation with acetic anhydride to terminate unreacted amino groups, reducing deletion sequences.
For the target compound’s hexadecaamino backbone, this cycle is repeated 16 times, with real-time monitoring via Kaiser tests to confirm coupling efficiency.
Convergent Synthesis of Branched Segments
Fragment Condensation Approach
Due to the peptide’s structural complexity, a convergent strategy is adopted:
- Linear Core Synthesis : The 55-residue backbone is synthesized on resin as described in Section 1.
- Branch Preparation : Three shorter peptides (4-aminobutyl-modified segments) are synthesized separately using Rink amide resin, followed by global deprotection with TFA/H₂O/TIPS (95:2.5:2.5).
- Ligation : Branches are attached to the core via native chemical ligation (NCL) at cysteine residues, using 4-mercaptophenylacetic acid (MPAA) as a catalyst.
Sulfanylidene Moiety Incorporation
The C-terminal sulfanylidene group is introduced via post-synthetic modification:
- Oxidative Sulfhydration : Treatment with H₂S gas in the presence of Cu(I) generates the thioamide bond.
- Selective Reduction : Sodium borohydride reduces disulfide byproducts, ensuring a single sulfanylidene product.
Cleavage and Global Deprotection
Acidolytic Cleavage Conditions
The peptide-resin is treated with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 3 hours at 25°C to simultaneously cleave the peptide and remove acid-labile protecting groups (tBu, Boc). Scavengers like triisopropylsilane (TIPS) prevent alkylation side reactions.
Side-Chain Deprotection Optimization
Persistent Alloc and ivDde groups require sequential treatment:
- Alloc Removal : Pd(PPh₃)₄ (0.1 equivalents) in CHCl₃/AcOH/N-methylmorpholine (37:2:1) under nitrogen.
- ivDde Cleavage : 2% hydrazine in DMF, 15 minutes × 2 cycles.
Purification and Characterization
Multidimensional Chromatography
Crude peptide is purified using:
Analytical Validation
- Mass Spectrometry : MALDI-TOF confirms molecular weight (expected m/z: ~6,500 Da).
- Circular Dichroism (CD) : α-helical content quantified at 222 nm, ensuring proper folding.
Yield Optimization and Scalability
Critical Parameters for Industrial Translation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Temperature | 50°C | +15% efficiency |
| HCTU Equivalents | 1.5 | +20% completion |
| Pseudoproline Density | 1 per 8 residues | +30% solubility |
Batch vs. Flow Synthesis
Comparative studies show flow synthesis reduces aggregation by 40% through continuous solvation, albeit requiring specialized equipment.
Q & A
Basic Research Questions
Q. What experimental design strategies are optimal for synthesizing this multifunctional peptide with 16 stereocenters?
- Methodology : Implement a full factorial Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading, reaction time). For example, a 3^5 factorial design can assess interactions between five critical parameters, reducing the number of trials while maximizing data resolution. Validate the model by comparing experimental yields with predicted responses using ANOVA or regression analysis .
- Example Table :
| Factor | Levels (-1, 0, +1) |
|---|---|
| Temperature (°C) | 25, 30, 35 |
| Catalyst (mol%) | 0.5, 1.0, 1.5 |
| Solvent | DMF, DMSO, THF |
Q. How can researchers address instability or poor bioavailability of this peptide during preclinical studies?
- Methodology : Modify the peptide backbone to enhance proteolytic resistance. Strategies include:
- Side-chain engineering : Replace L-amino acids with D-amino acids at cleavage-prone sites.
- PEGylation : Introduce polyethylene glycol (PEG) at the N-terminus to reduce renal clearance.
- Cyclization : Form intramolecular disulfide bonds to restrict conformational flexibility .
Q. What analytical techniques are essential for characterizing this compound’s purity and stereochemical integrity?
- Methodology : Combine high-resolution mass spectrometry (HR-MS) for molecular weight validation, circular dichroism (CD) for secondary structure analysis, and 2D-NMR (COSY, NOESY) to confirm stereochemistry and spatial arrangement. Use reverse-phase HPLC with a C18 column and gradient elution to assess purity (>95%) .
Advanced Research Questions
Q. How can machine learning (ML) accelerate the optimization of this peptide’s synthesis?
- Methodology : Deploy Bayesian optimization (BO) to iteratively predict optimal reaction conditions. Train the model using initial high-throughput screening data (e.g., 50 reactions) and update it with new experimental outcomes. BO outperforms human intuition in navigating high-dimensional parameter spaces, reducing trial counts by 30–50% .
- Example Workflow :
Initial Dataset → Train Gaussian Process Model → Suggest New Conditions → Validate Experimentally → Update Model
Q. What computational tools enable de novo design of synthetic routes for such a structurally intricate molecule?
- Methodology : Use CoreDesign or similar algorithms to generate scaffold-based retrosynthetic pathways. Pair this with molecular dynamics (MD) simulations to predict folding energetics and solvent interactions. For example, simulate the peptide’s tertiary structure in explicit water using AMBER or GROMACS to identify aggregation-prone regions .
Q. How can high-throughput screening (HTS) and high-performance computing (HPC) synergize to improve ligand-binding assays for this compound?
- Methodology : Integrate robotic synthesis platforms (e.g., Chemspeed) with HPC-driven docking simulations (AutoDock Vina, Schrödinger). Screen 10,000+ ligand candidates in silico, prioritize top 100 for experimental validation, and refine binding affinity predictions using free-energy perturbation (FEP) calculations .
Q. What strategies resolve contradictions between computational predictions and experimental yields in late-stage functionalization?
- Methodology : Conduct multivariate sensitivity analysis to identify outliers. For instance, if MD simulations predict stable α-helix formation but CD data show β-sheet dominance, re-evaluate force field parameters or solvent models. Use hybrid QM/MM (quantum mechanics/molecular mechanics) to refine transition-state energetics for critical amidation steps .
Data-Driven Insights
Table 1 : Comparative Efficiency of Optimization Strategies
| Method | Trials Required | Yield Improvement | Key Limitation |
|---|---|---|---|
| Full Factorial DoE | 81 (3^4) | 15–20% | Scalability for >5 variables |
| Bayesian Optimization | 30–40 | 25–35% | Dependency on initial dataset |
| Human Intuition | 100+ | 10–15% | High variability |
Table 2 : Stability Enhancement via Backbone Modifications
| Modification | Half-life (PBS, 37°C) | Bioavailability (Rat, %) |
|---|---|---|
| Native Peptide | 2.1 hours | 8.5 |
| D-Amino Acid Substitution | 6.8 hours | 22.3 |
| PEGylation (5 kDa) | 12.4 hours | 45.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
